molecular formula C4H7BrO2 B566160 2-Bromoisobutyric-d6 Acid CAS No. 1219795-23-9

2-Bromoisobutyric-d6 Acid

Cat. No.: B566160
CAS No.: 1219795-23-9
M. Wt: 173.039
InChI Key: XXSPGBOGLXKMDU-WFGJKAKNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoisobutyric-d6 Acid can be synthesized through the bromination of isobutyric acid. The reaction typically involves the use of elemental bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions similar to those used in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoisobutyric-d6 Acid primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution, where the bromine atom is replaced by another nucleophile .

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents like water or alcohols, under mild to moderate temperatures .

Major Products: The major products formed from these substitution reactions depend on the nucleophile used. For example, reacting this compound with sodium hydroxide would yield isobutyric acid, while reaction with an amine would produce an amide derivative .

Scientific Research Applications

2-Bromoisobutyric-d6 Acid is extensively used in scientific research, particularly in the synthesis of dextran macroinitiators for atom transfer radical polymerization (ATRP). This process involves the partial esterification of the hydroxyl group of polysaccharides . Additionally, it is used in the preparation of multifunctional silica colloids by coating them with 2-bromo-2-methylpropionic acid stabilized quantum dots .

Mechanism of Action

The mechanism of action of 2-Bromoisobutyric-d6 Acid involves its role as a precursor in various chemical reactions. The bromine atom in the compound is highly reactive, making it a suitable candidate for substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 2-Bromoisobutyric-d6 Acid is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This feature allows researchers to track the compound in various biochemical pathways and reactions, providing valuable insights into reaction mechanisms and kinetics .

Properties

IUPAC Name

2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSPGBOGLXKMDU-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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